REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([CH:8]=[CH:9][C:10](OCC)=[O:11])=[C:6]([CH3:15])[C:5]([NH:16]C(=O)C)=[C:4]([CH3:20])[N:3]=1>Cl>[NH2:16][C:5]1[C:6]([CH3:15])=[C:7]2[C:2](=[N:3][C:4]=1[CH3:20])[NH:1][C:10](=[O:11])[CH:9]=[CH:8]2
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Name
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Ethyl 3-(2-amino-5-acetamido-4,6-dimethylpyrid-3-yl)-acrylate
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Quantity
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2.48 g
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Type
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reactant
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Smiles
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NC1=NC(=C(C(=C1C=CC(=O)OCC)C)NC(C)=O)C
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Name
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|
Quantity
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24.8 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered through a glass-fiber
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Type
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FILTRATION
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Details
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filter disc
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Type
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ADDITION
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Details
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the filtrate diluted slowly over a period of 15 minutes with ethanol (75 ml.) whereupon 1.043 g
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Duration
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15 min
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Type
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CUSTOM
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Details
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(51.7%) of product in the form of the hydrochloride crystallizes from solution, m.p. 325° C. (dec.)
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Type
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TEMPERATURE
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Details
|
A second crop raises the
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Type
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CUSTOM
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Details
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yield to 79%
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Type
|
CUSTOM
|
Details
|
recrystallization of the crude product
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Type
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ADDITION
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Details
|
from a mixture of dilute hydrochloric acid and isopropanol the purified product melts at 325° C. (dec.)
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Name
|
|
Type
|
|
Smiles
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NC=1C(=C2C=CC(NC2=NC1C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |